Cas no 1690023-06-3 ((3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic acid)

(3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic acid structure
1690023-06-3 structure
Product name:(3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic acid
CAS No:1690023-06-3
MF:C18H18FNO4
MW:331.338228702545
CID:5843441
PubChem ID:108385864

(3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic acid
    • 1690023-06-3
    • (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid
    • EN300-1163370
    • Inchi: 1S/C18H18FNO4/c1-12-7-8-14(19)9-15(12)16(10-17(21)22)20-18(23)24-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3,(H,20,23)(H,21,22)/t16-/m0/s1
    • InChI Key: OGTVNTWFDOPISF-INIZCTEOSA-N
    • SMILES: FC1C=CC(C)=C(C=1)[C@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 331.12198622g/mol
  • Monoisotopic Mass: 331.12198622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 75.6Ų

(3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1163370-5000mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid
1690023-06-3
5000mg
$2028.0 2023-10-03
Enamine
EN300-1163370-10000mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid
1690023-06-3
10000mg
$3007.0 2023-10-03
Enamine
EN300-1163370-250mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid
1690023-06-3
250mg
$642.0 2023-10-03
Enamine
EN300-1163370-50mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid
1690023-06-3
50mg
$587.0 2023-10-03
Enamine
EN300-1163370-100mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid
1690023-06-3
100mg
$615.0 2023-10-03
Enamine
EN300-1163370-1000mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid
1690023-06-3
1000mg
$699.0 2023-10-03
Enamine
EN300-1163370-2500mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid
1690023-06-3
2500mg
$1370.0 2023-10-03
Enamine
EN300-1163370-1.0g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid
1690023-06-3
1g
$0.0 2023-06-08
Enamine
EN300-1163370-500mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid
1690023-06-3
500mg
$671.0 2023-10-03

Additional information on (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic acid

Introduction to (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic Acid (CAS No. 1690023-06-3)

(3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1690023-06-3, belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further exploration in medicinal chemistry. The unique structural features of this compound, particularly its stereochemistry and functional groups, contribute to its potential therapeutic applications.

The molecular structure of (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic acid incorporates several key elements that are of interest to researchers. The presence of a chiral center at the third carbon atom, denoted by the (3S) configuration, is crucial for its biological activity. This stereochemical feature is often exploited in drug design to enhance selectivity and efficacy. Additionally, the compound features a benzyloxy carbonyl group and a fluorinated aromatic ring, which are known to influence the pharmacokinetic properties of molecules.

Recent advancements in the field of drug discovery have highlighted the importance of fluorinated compounds due to their ability to improve metabolic stability and binding affinity. The incorporation of a fluorine atom at the 5-position of the aromatic ring in (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic acid is particularly noteworthy. Fluorine substitution can modulate electronic properties and hydrophobicity, thereby affecting how the molecule interacts with biological targets.

The benzyloxy carbonyl group serves as a protecting group for the amino functionality, which is a common strategy in peptide and protein drug development. This group can be selectively removed under specific conditions, allowing for further chemical modifications if needed. Such versatility makes (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic acid a versatile building block for synthesizing more complex molecules.

In recent years, there has been growing interest in developing small molecule inhibitors targeting specific enzymes and receptors involved in various diseases. The structural motifs present in (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic acid suggest potential applications in areas such as oncology, inflammation, and neurodegenerative disorders. For instance, the fluorinated aromatic ring could interact with binding pockets on enzymes like kinases or proteases, while the chiral center could provide selective binding to specific receptor subtypes.

Preliminary computational studies have indicated that this compound may exhibit favorable interactions with biological targets due to its optimized shape and electronic distribution. These virtual screening approaches are increasingly used in early-stage drug discovery to identify promising candidates before moving into costly experimental validations. The results from these simulations support further investigation into the potential of (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic acid as a lead compound.

Experimental validation through in vitro assays has also provided insights into the biological activity of this molecule. Initial tests have shown that derivatives of this compound can modulate certain enzymatic activities relevant to disease pathways. While more comprehensive studies are needed to fully elucidate its mechanism of action, these preliminary findings are encouraging for future development efforts.

The synthesis of complex molecules like (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic acid requires meticulous planning and execution. Advanced synthetic techniques are employed to ensure high yield and purity, which are critical for subsequent biological evaluations. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereochemical outcome at each step of the synthesis.

As research continues to evolve, new methodologies for constructing complex organic molecules are being developed. These innovations will enable researchers to access novel structures more efficiently, potentially leading to breakthroughs in drug discovery. The work done with compounds such as (3S)-3-{(benzyloxy)carbonylamino}-3-(5-fluoro-2-methylphenyl)propanoic acid contributes to this growing body of knowledge and provides valuable tools for future investigations.

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